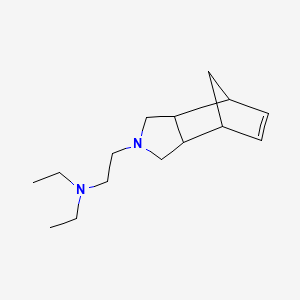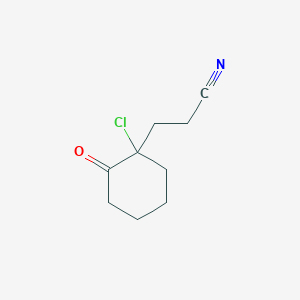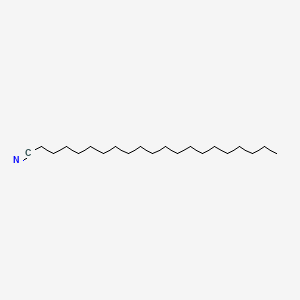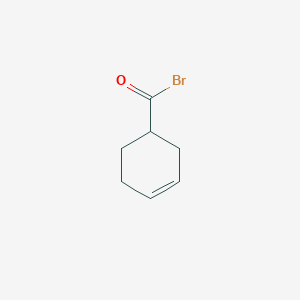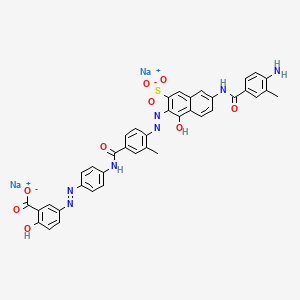
6,10,14-Trimethylpentadeca-5,10-diene-2,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,10,14-Trimethylpentadeca-5,10-diene-2,12-dione is a chemical compound with the molecular formula C18H30O2. It is a terpene ketone, which means it is derived from terpenes and contains a ketone functional group. This compound is known for its unique structure, which includes multiple double bonds and methyl groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,10,14-Trimethylpentadeca-5,10-diene-2,12-dione involves several steps. One common method starts with the selective epoxidation of 10,10-ethylenedioxy-2,6-dimethyl-2,6E-undecadiene using m-chloroperbenzoic acid. The resulting epoxide is then cleaved with lithium diisopropylamide under a nitrogen atmosphere to yield an intermediate compound. This intermediate undergoes a series of reactions, including transetherification with ethyl vinyl ether and Claisen rearrangement, to produce 12,12-ethylenedioxy-4,8-dimethyl-4E,8E-tridecadien-1-al. The final steps involve a Grignard reaction with isopropylmagnesium iodide and oxidation with Corey’s reagent, followed by deketalization with p-toluenesulfonic acid in acetone to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes, with appropriate modifications to optimize yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
6,10,14-Trimethylpentadeca-5,10-diene-2,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and Corey’s reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
6,10,14-Trimethylpentadeca-5,10-diene-2,12-dione has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of terpene ketones and their derivatives.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its anti-inflammatory and antioxidant properties.
Industry: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of various chemicals
Mecanismo De Acción
The mechanism of action of 6,10,14-Trimethylpentadeca-5,10-diene-2,12-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit electron transport in isolated rat liver mitochondria, suggesting that it may interfere with cellular respiration and energy production . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
6,10,14-Trimethylpentadeca-5,10-diene-2,12-dione can be compared with other similar compounds, such as:
5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-: This compound has a similar structure but differs in the position of the double bonds.
Geranylacetone: Another terpene ketone with a different arrangement of double bonds and functional groups.
Farnesylacetone: Similar in structure but with variations in the side chains and functional groups.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical properties and reactivity.
Propiedades
Número CAS |
71802-03-4 |
|---|---|
Fórmula molecular |
C18H30O2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
6,10,14-trimethylpentadeca-5,10-diene-2,12-dione |
InChI |
InChI=1S/C18H30O2/c1-14(2)12-18(20)13-16(4)10-6-8-15(3)9-7-11-17(5)19/h9,13-14H,6-8,10-12H2,1-5H3 |
Clave InChI |
WFIQWFJWGZPVFS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)C=C(C)CCCC(=CCCC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


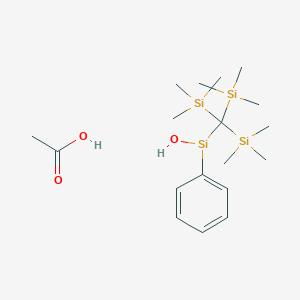
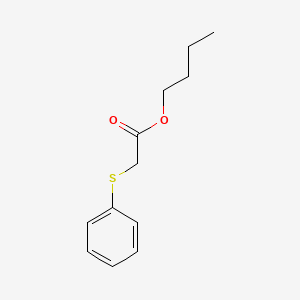
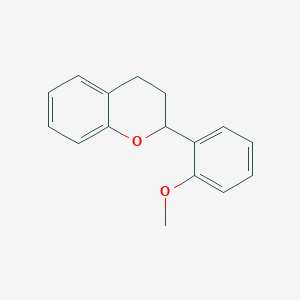
![barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B14461053.png)

